

8-Chloro-6-methoxyquinoline CAS number and structure

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Compound of Interest

Compound Name: 8-Chloro-6-methoxyquinoline

Cat. No.: B1603850

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An In-Depth Technical Guide to **8-Chloro-6-methoxyquinoline**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

8-Chloro-6-methoxyquinoline is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core chemical identity, including its structure and physicochemical properties. It delves into established synthetic strategies for the quinoline scaffold, offering mechanistic insights relevant to its preparation. Furthermore, this document explores the pivotal role of the **8-chloro-6-methoxyquinoline** core as a versatile building block in the development of therapeutic agents, drawing parallels with structurally related compounds of known pharmacological importance. Detailed experimental protocols and safety guidelines are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Core Chemical Identity: CAS Number and Structure

8-Chloro-6-methoxyquinoline is identified by the CAS Number: 796851-15-5.[\[1\]](#)[\[2\]](#)

Structure: The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a chlorine atom (-Cl) is substituted at the 8-position.

Molecular Formula: $C_{10}H_8ClNO$ [\[2\]](#)

Chemical Structure Visualization:

Caption: Chemical structure of **8-Chloro-6-methoxyquinoline**.

Physicochemical Properties

The properties of **8-Chloro-6-methoxyquinoline** make it a suitable intermediate for various organic reactions in drug development.

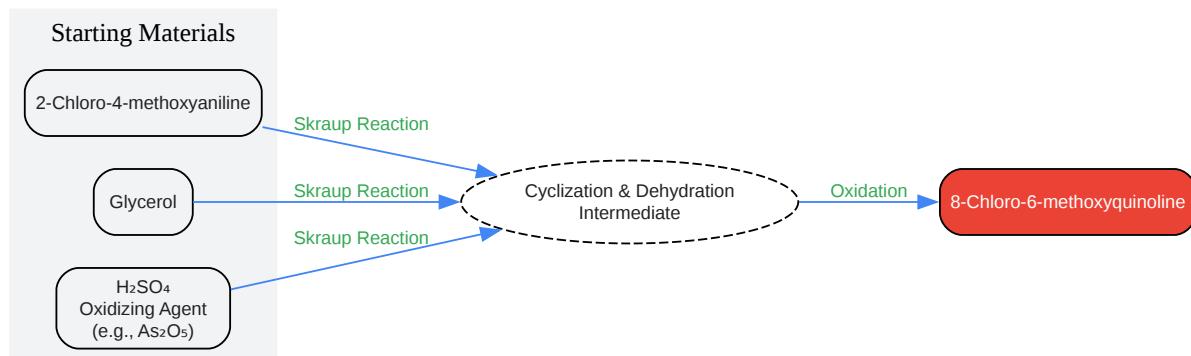
Property	Value	Source(s)
CAS Number	796851-15-5	[1] [2]
Molecular Formula	$C_{10}H_8ClNO$	[2]
Molecular Weight	193.63 g/mol	[2]
Purity	Typically $\geq 97\%$	[2]
InChI Key	DJTLOGWJGGBMKV- UHFFFAOYSA-N	[2]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for **8-Chloro-6-methoxyquinoline** are not extensively published, its structure lends itself to established methodologies for quinoline synthesis. The Skraup reaction is a cornerstone for creating the quinoline core, typically involving the reaction of an aniline derivative with glycerol, an oxidizing agent (like arsenic pentoxide or nitrobenzene), and sulfuric acid.[\[3\]](#)

For **8-Chloro-6-methoxyquinoline**, a plausible synthetic pathway would start from an appropriately substituted aniline, such as 2-chloro-4-methoxyaniline.

Conceptual Synthetic Pathway via Skraup Reaction:



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Caption: Conceptual Skraup synthesis for the quinoline core.

This reaction is notoriously exothermic and requires careful control of temperature and addition rates.^[3] The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

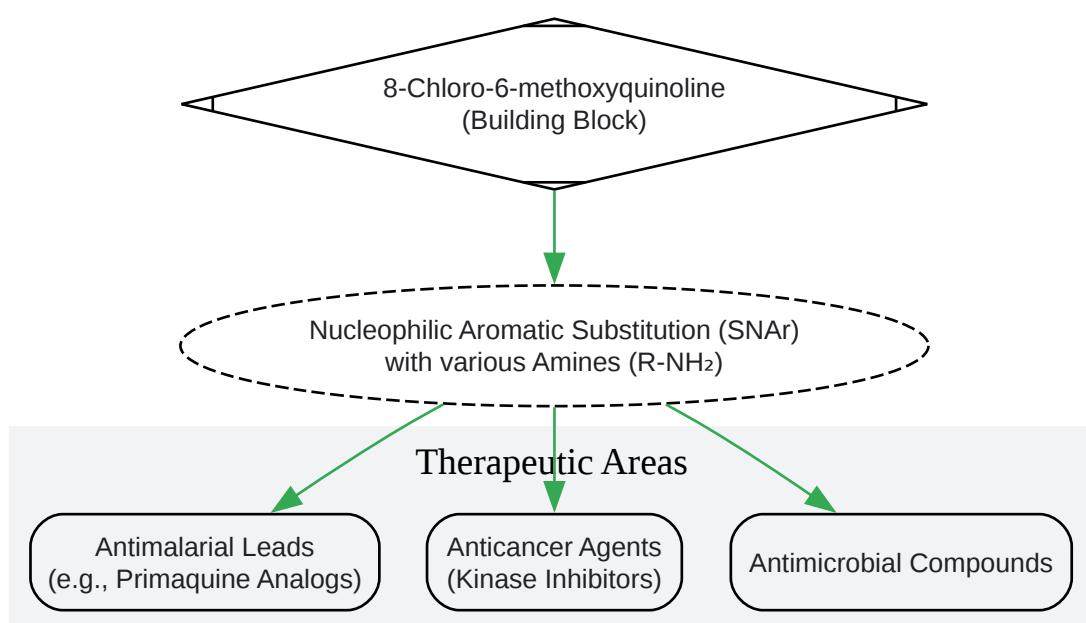
Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[4] The specific substitutions on **8-Chloro-6-methoxyquinoline**—a chloro group and a methoxy group—are particularly valuable in drug design.^[5]

- **Chloro Group:** The chlorine atom can enhance membrane permeability and metabolic stability, and it can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.
- **Methoxy Group:** The methoxy group can modulate solubility and electronic properties and often serves as a key interaction point within receptor binding pockets.

The 6-methoxy-8-substituted quinoline core is famously found in antimalarial drugs like primaquine and tafenoquine.^[6] In these drugs, an amino group at the 8-position is critical for their antiplasmodial activity.^[6] **8-Chloro-6-methoxyquinoline** serves as a valuable precursor, where the chloro group can be substituted via nucleophilic aromatic substitution (S_NAr) to introduce various side chains, including the diamine side chains characteristic of 8-aminoquinoline antimalarials.^[7]

Role as a Synthetic Intermediate:



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Caption: Role as a key intermediate in drug synthesis.

This versatility makes **8-Chloro-6-methoxyquinoline** a compound of high interest for generating libraries of novel molecules for screening against various diseases, including malaria, cancer, and bacterial infections.^{[4][8][9]}

Experimental Protocol: Exemplary Synthesis of a Key Precursor

To provide a practical, field-proven methodology, the following protocol details the Skraup synthesis of 6-methoxy-8-nitroquinoline, a direct precursor to 6-methoxy-8-aminoquinoline^[10]

and a close structural analog for understanding the synthesis of the title compound. This procedure is adapted from *Organic Syntheses*.^[3]

Objective: To synthesize 6-methoxy-8-nitroquinoline.

Materials:

- Arsenic pentoxide (As_2O_5), powdered
- 3-Nitro-4-aminoanisole
- Glycerol
- Concentrated sulfuric acid (H_2SO_4)
- Concentrated ammonium hydroxide (NH_4OH)
- Methanol
- Chloroform

WARNING: This reaction involves arsenic compounds, which are highly toxic, and the Skraup reaction can become violently exothermic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and gloves. A safety shower must be readily accessible.^[3]

Procedure:

- **Reaction Setup:** In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 600 g (3.57 moles) of 3-nitro-4-aminoanisole, and 1060 g (11.5 moles) of glycerol.
- **Acid Addition:** Cool the flask in an ice-water bath. Slowly add 1000 g (544 ml) of concentrated sulfuric acid from the dropping funnel over 4-5 hours, ensuring the internal temperature does not exceed 100-110°C.

- Heating: After the addition is complete, heat the mixture cautiously with a heating mantle. Once the temperature reaches 135-140°C, the reaction becomes exothermic. Immediately remove the heating source. The temperature will continue to rise to 150-160°C. Maintain this temperature range for 3 hours by intermittent heating or cooling as needed.
- Quenching and Neutralization: Allow the reaction mixture to cool to 100°C. Cautiously dilute the mixture by adding 2.5 L of water through the dropping funnel. Pour the diluted mixture with stirring into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.
- Initial Filtration: Filter the resulting thick slurry through a large Büchner funnel. Wash the solid precipitate with four 700-mL portions of water.
- Methanol Wash: Transfer the crude product to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry. Repeat this methanol wash.
- Extraction: Transfer the washed solid to a 5-L flask and add 2.5 L of chloroform. Heat the mixture to boiling for 1 hour with stirring. Filter the hot solution through a large, pre-warmed Büchner funnel.
- Crystallization: Concentrate the combined chloroform filtrates by distillation to a volume of 1.5-2.5 L. Crystals of 6-methoxy-8-nitroquinoline will begin to separate. Cool the solution to 5°C to obtain the first crop of crystals.
- Purification: Collect the crystals on a Büchner funnel. Transfer them to a beaker, stir with 400 mL of methanol for 15 minutes, and filter again. Wash with an additional 200 mL of methanol. The product should be light-tan crystals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **8-Chloro-6-methoxyquinoline** is not available from the search, data from structurally similar chloro- and methoxy-quinolines provide essential guidance.^{[11][12]} Researchers should handle this compound with care, assuming it may possess irritant and toxic properties.

Hazard Category	Precautionary Measures	Source(s)
Eye Contact	Causes serious eye irritation. Wear safety glasses or chemical goggles. If contact occurs, rinse cautiously with water for several minutes.	[12]
Skin Contact	May cause skin irritation or an allergic reaction. Wear protective gloves and lab coat. Wash skin thoroughly after handling.	[12]
Inhalation	May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.	[12]
Ingestion	May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.	
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[12]

Conclusion

8-Chloro-6-methoxyquinoline is a strategically important heterocyclic compound. Its defined structure and CAS number provide a clear chemical identity, while its physicochemical properties make it a versatile intermediate for organic synthesis. The well-established chemistry of the quinoline core, particularly the Skraup reaction, offers reliable pathways for its

synthesis and the synthesis of its precursors. The true value of **8-Chloro-6-methoxyquinoline** lies in its potential as a scaffold for creating novel therapeutic agents, particularly in the fields of antimalarial and anticancer drug discovery. By leveraging the chloro and methoxy substituents, medicinal chemists can fine-tune molecular properties to develop next-generation therapies. Adherence to strict safety protocols is essential when handling this and related compounds.

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